4,4-Dimethylpyrrolidine-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPRKSTLNACAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717674 | |
| Record name | 4,4-Dimethylpyrrolidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248826-72-3 | |
| Record name | 4,4-Dimethylpyrrolidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4 Dimethylpyrrolidine 2,3 Dione and Its Derivatives
Direct Synthesis Approaches to the 4,4-Dimethylpyrrolidine-2,3-dione Core Structure
The direct construction of the pyrrolidine-2,3-dione (B1313883) ring system is a key focus of synthetic organic chemistry, employing various strategies to achieve molecular complexity efficiently. These methods often prioritize atom economy and procedural simplicity.
Multicomponent Reaction Strategies in Pyrrolidine-2,3-dione Assembly
Multicomponent reactions (MCRs) are powerful tools for generating structural diversity by combining three or more reactants in a single operation. nih.gov Several MCRs have been developed for the synthesis of substituted pyrrolidine-2,3-diones and their precursors.
One notable approach involves a three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid to produce 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org The reaction proceeds through the acid-catalyzed formation of an imine from the aldehyde and aniline, which is then attacked by the enol form of ethyl 2,4-dioxovalerate, leading to cyclization. beilstein-journals.org These pyrroline-2-one products serve as direct precursors for pyrrolidine-2,3-diones. beilstein-journals.orgresearchgate.net
A more direct, one-pot, three-component method provides access to highly substituted pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.govnih.gov This process involves a cyclization/allylation sequence followed by a Claisen rearrangement, demonstrating a sophisticated cascade reaction. nih.govnih.gov The versatility of MCRs is further showcased in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione hybrids, which have been reviewed as part of the broader effort to produce diverse pyrrolidine (B122466) derivatives. tandfonline.com
| Reactants | Key Features | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Acid-catalyzed three-component reaction | 4-Acetyl-3-hydroxy-3-pyrroline-2-one (precursor) | beilstein-journals.org |
| Carbonyls, Amines, Aldehydes | One-pot cyclization/allylation followed by Claisen rearrangement | Highly substituted 4-allylpyrrolidine-2,3-diones | nih.govnih.gov |
| Acenaphthenequinone, β-nitro-olefins, α-amino acids | Catalyst-free three-component reaction | Polycyclic N-fused-pyrrolidine derivatives | tandfonline.com |
Derivatization from Precursor Pyrrolidinone Scaffolds
A common and effective strategy for synthesizing pyrrolidine-2,3-diones involves the chemical modification of pre-formed pyrrolidinone or pyrrolinone rings. This approach allows for the late-stage introduction of functional groups.
A prominent example is the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives with various aliphatic amines, such as methylamine (B109427) or 4-methoxybenzylamine. researchgate.netjst-ud.vn This reaction converts the pyrroline-2-one precursor into 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives in high yields (80-92%). beilstein-journals.orgresearchgate.net The resulting products exist in a stable enamine form, stabilized by an intramolecular hydrogen bond. beilstein-journals.org
Another powerful derivatization route starts with alkyl-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov These precursors can be allylated to form allyl vinyl ethers. A subsequent Claisen rearrangement in refluxing toluene (B28343) transforms these ethers into 4-allylpyrrolidine-2,3-diones, creating a quaternary stereocenter in the process. nih.gov This method provides gram-scale access to these valuable heterocyclic scaffolds. nih.gov Further transformation can be achieved via oxidative ring-opening of the dione (B5365651) to furnish β-amino acids. nih.gov
| Precursor Scaffold | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4-Acetyl-3-hydroxy-3-pyrroline-2-one | Aliphatic amine (e.g., methylamine) | 1,4,5-Trisubstituted pyrrolidine-2,3-dione (enamine form) | beilstein-journals.orgresearchgate.net |
| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | 1. Allyl bromide; 2. TFA; 3. Toluene (reflux) | 4-Allylpyrrolidine-2,3-dione | nih.gov |
| 3-Hydroxypyrrolidin-2-one | Additional step (unspecified) | Pyrrolidine-2,3-dione | chemrxiv.org |
Advanced Cyclization Reactions for Pyrrolidine-2,3-dione Formation
Advanced cyclization reactions offer elegant and efficient pathways to the pyrrolidine ring system, often involving metal catalysis or complex cascade sequences to build the heterocyclic core.
Palladium-catalyzed cyclocarbonylation of propargyl amines represents one such advanced method. organic-chemistry.org Using benzene-1,3,5-triyl triformate as a carbon monoxide source, this reaction provides access to various substituted 2-oxo-dihydropyrroles, which are closely related precursors to the dione structure. organic-chemistry.org In a different approach, a copper-catalyzed oxidative cyclization of diynes can produce functionalized γ-lactams under mild conditions. organic-chemistry.org For the synthesis of pyrrolidines themselves, a copper-catalyzed three-component tandem sequence involving amination, cyanation, and alkylation of a primary amine-tethered alkyne has been reported. nih.gov
A particularly noteworthy strategy is the one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, which yields densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter. nih.govnih.gov This method is operationally simple and provides gram-scale access to these complex scaffolds. nih.govnih.gov Furthermore, [3+2] cycloaddition reactions using glycine-based azomethine ylides offer a versatile route to the pyrrolidine framework, highlighting the power of cycloaddition chemistry in heterocycle synthesis. mdpi.com
Stereoselective Synthesis of this compound Derivatives
The control of stereochemistry is paramount in modern drug discovery. Consequently, significant effort has been directed toward the stereoselective synthesis of pyrrolidine-2,3-dione derivatives, focusing on creating specific stereoisomers.
Biocatalytic Approaches to Stereoselective Pyrrolidine-2,3-dione Synthesis
Biocatalysis has emerged as a powerful tool for achieving high stereoselectivity under mild reaction conditions. A highly efficient biocatalytic approach has been developed for the synthesis of functionalized pyrrolidine-2,3-diones that contain all-carbon quaternary stereocenters. rsc.orgbohrium.com
This method utilizes a laccase from Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of various catechols into reactive ortho-quinones. rsc.org These intermediates then undergo a subsequent 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.orgbohrium.com The reaction proceeds diastereoselectively, affording a range of pyrrolidine-2,3-dione derivatives in moderate to good yields (42–91%). rsc.orgbohrium.com This chemoenzymatic cascade demonstrates the potential of biocatalysts to construct complex chiral molecules that are challenging to access through traditional chemical means. dntb.gov.ua When the same reactions were attempted with a chemical catalyst, K₃Fe(CN)₆, only one of the fifteen tested reactions yielded a product. rsc.orgbohrium.com
| Key Reactants | Biocatalyst | Key Transformation | Yield Range | Reference |
|---|---|---|---|---|
| Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Myceliophthora thermophila laccase (Novozym 51003) | Laccase-catalyzed oxidation followed by diastereoselective 1,4-addition | 42-91% | rsc.orgbohrium.comdntb.gov.ua |
Asymmetric Induction in Pyrrolidine-2,3-dione Construction
Asymmetric induction, where chirality is transferred from a substrate, reagent, or catalyst, is a cornerstone of stereoselective synthesis. In the context of pyrrolidine-2,3-diones, substrate-controlled diastereoselective methods have proven particularly effective.
A facile and exquisitely diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported. nih.govnih.gov The key method involves a one-pot, three-component cyclization and allylation, followed by a Claisen rearrangement. This sequence provides 4-allylpyrrolidine-2,3-diones as single diastereomers, establishing an all-carbon quaternary stereocenter with high fidelity. nih.govnih.gov The high level of diastereoselectivity is a result of the inherent conformational preferences of the cyclic intermediates in the rearrangement step. While the reaction itself is diastereoselective, separation of the resulting enantiomers can be achieved if needed through derivatization with a chiral auxiliary. nih.gov This strategy showcases how a carefully designed reaction sequence can exert precise control over the stereochemical outcome. nih.gov
Chiral Auxiliary and Catalyst-Controlled Syntheses
The development of stereoselective methods for the synthesis of pyrrolidine-2,3-diones is essential for accessing enantiomerically pure compounds for pharmaceutical applications. Research has focused on both catalyst-controlled reactions and the use of chiral starting materials to direct the stereochemical outcome.
A notable biocatalytic approach utilizes the enzyme laccase from Myceliophthora thermophila (Novozym 51003) to achieve a highly efficient and stereoselective synthesis of functionalized pyrrolidine-2,3-diones. researchgate.net This method involves the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This enzymatic process operates under mild conditions and leads to the formation of new all-carbon quaternary stereocenters in moderate to good yields, ranging from 42% to 91%. researchgate.net
In addition to biocatalysis, metal-catalyzed reactions have been explored. For instance, a palladium-catalyzed Tsuji–Trost allylation of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones provides a rapid route to pyrrolidine-2,3-diones that contain a quaternary stereocenter. nih.gov This strategy is particularly useful when thermal rearrangement methods are not feasible. nih.gov
Another powerful strategy involves a facile, diastereoselective, one-pot, three-component cyclization/allylation reaction, which is followed by a Claisen rearrangement. nih.gov This sequence yields densely functionalized pyrrolidinone products featuring an all-carbon quaternary stereocenter with high diastereoselectivity. The thermal rearrangement of the allyl ether intermediates proceeds with the allyl group approaching from the face opposite to the substituent at the C5 position, ensuring a specific stereochemical outcome. nih.gov
The use of chiral precursors derived from the chiral pool is also a valid strategy. For example, the enantiospecific synthesis of (S)-5-Benzylpyrrolidine-2,4-dione, a structurally related tetramic acid, has been successfully achieved starting from L-Phenylalanine Methyl Ester Hydrochloride. tdl.org This highlights how natural amino acids can serve as effective chiral auxiliaries to construct the core heterocyclic scaffold with a defined stereochemistry.
Specialized Synthetic Transformations
Beyond establishing stereocenters, specialized reactions have been developed to construct and functionalize the pyrrolidine-2,3-dione core. These methods include transimination, the use of highly reactive synthons like Meldrum's acid, and reductive amination strategies.
Transimination Reactions in Pyrrolidine-2,3-dione Synthesis
Transimination reactions offer a unique method for modifying the pyrrolidine-2,3-dione scaffold. It has been demonstrated that 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones can be synthesized through a reversible transimination reaction. researchgate.net This transformation occurs between pyrrolidine-2,3-dione derivatives that contain a Schiff base (C=N) linkage and an amine, such as methylamine. researchgate.net
The reaction typically proceeds by attacking the 3-position of the heterocyclic ring. However, in the documented synthesis, the reaction between specific pyrrolidine-2,3-dione derivatives and methylamine resulted in the formation of the transimination products at the exocyclic C=N bond instead of the expected 3-substituted enamine products. researchgate.net This method is efficient, with reported yields ranging from 80% to 92%. researchgate.net
| Substituent (R) | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 4-(1-methylamino)ethylidene-1-phenyl-5-(4-chlorophenyl)pyrrolidine-2,3-dione | 92 | researchgate.net |
| 4-Methylphenyl | 4-(1-methylamino)ethylidene-1-(4-methylphenyl)-5-(4-chlorophenyl)pyrrolidine-2,3-dione | 85 | researchgate.net |
| 4-Methoxyphenyl | 4-(1-methylamino)ethylidene-1-(4-methoxyphenyl)-5-(4-chlorophenyl)pyrrolidine-2,3-dione | 80 | researchgate.net |
| 4-Chlorophenyl | 4-(1-methylamino)ethylidene-1,5-bis(4-chlorophenyl)pyrrolidine-2,3-dione | 88 | researchgate.net |
Applications of Meldrum's Acid Derivatives in Pyrrolidine-2,3-dione Framework Construction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis due to its high acidity and reactivity. wikipedia.orgchemicalbook.com Its derivatives are valuable building blocks for constructing a wide variety of heterocyclic structures.
In the context of building complex molecular frameworks, Meldrum's acid can be used as a key intermediate. For example, a synthetic pathway has been developed where Meldrum's acid is first condensed with an aldehyde, such as 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, in methanol (B129727) to yield a vinylogous acylal. nih.gov This resulting derivative, 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, serves as a scaffold for further elaboration. nih.gov The high reactivity of the Meldrum's acid moiety allows for subsequent reactions, such as alkylation of the pyrrole (B145914) nitrogen, to construct more complex, drug-like molecules. nih.gov While this specific example does not directly form a pyrrolidine-2,3-dione, it demonstrates the principle of using Meldrum's acid derivatives to build upon existing heterocyclic systems, a strategy applicable to precursors for the target scaffold. The reactive nature of the cyclic-diester allows it to function as a malonic acid equivalent, enabling its use in Knoevenagel condensations and Michael additions, which are key steps in many heterocyclic syntheses. chemicalbook.comclockss.org
Reductive Amination Strategies for Pyrrolidine-2,3-dione Analogues
Reductive amination is a cornerstone of amine synthesis and provides a direct and efficient approach to forming the pyrrolidine ring. nih.gov This strategy can be applied to the synthesis of pyrrolidine analogues through the reaction of a diketone with an amine, which first forms a C=N intermediate that is subsequently reduced. nih.govstackexchange.com
A practical methodology involves the successive reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation, to produce N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This approach is highly relevant for the synthesis of N-substituted pyrrolidine-2,3-dione precursors from appropriate 1,4-dicarbonyl compounds. The process is robust, can be scaled up, and often uses water as a solvent. nih.gov
Chemical Reactivity and Reaction Mechanisms of 4,4 Dimethylpyrrolidine 2,3 Dione
Nucleophilic Reactivity of the Pyrrolidine-2,3-dione (B1313883) System
The pyrrolidine-2,3-dione ring system possesses both nucleophilic and electrophilic centers. The nucleophilicity is primarily associated with the nitrogen atom and the potential for enolate formation, while the carbonyl carbons are key electrophilic sites.
The carbonyl groups within the pyrrolidine-2,3-dione structure, particularly the ketone at the C-3 position, are susceptible to nucleophilic attack by amines. These reactions typically result in condensation, forming enamine products. researchgate.netbeilstein-journals.org The reaction often proceeds by nucleophilic addition of the amine to the C-3 carbonyl, followed by dehydration. google.com
For instance, studies on various 1,5-disubstituted pyrrolidine-2,3-diones show that reaction with methylamine (B109427) leads to the formation of 4-(1-methylamino)ethylidene derivatives. researchgate.net This transformation occurs through a reversible transimination reaction if a Schiff base is already present. researchgate.net Similarly, 4-arylmethylenepyrrolidine-2,3-diones condense with compounds like ethyl β-aminocrotonoate to yield adducts that can be further cyclized. rsc.org The general reactivity allows for the synthesis of a wide library of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives from the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with various aliphatic amines. beilstein-journals.org
| Reactant 1 (Pyrrolidine-2,3-dione derivative) | Reactant 2 (Amine Nucleophile) | Product Type | Reference |
| 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Aliphatic Amines (e.g., CH₃NH₂) | 1,4,5-Trisubstituted pyrrolidine-2,3-dione enamines | beilstein-journals.org |
| 4-Arylmethylenepyrrolidine-2,3-diones | Ethyl β-aminocrotonoate | Dehydrogenated Pyrrolo[3,4-b]pyridines | rsc.org |
| Pyrrolidine-2,3-dione derivatives | Methylamine | 4-(1-Methylamino)ethylidene-pyrrolidine-2,3-diones | researchgate.net |
This table summarizes representative condensation reactions of pyrrolidine-2,3-dione systems with amine nucleophiles.
Beyond amines, the electrophilic carbonyl centers of the pyrrolidine-2,3-dione system react with a variety of other nucleophiles. Carbon nucleophiles, in particular, have been used in Michael addition reactions. An organocatalytic asymmetric Michael/acyl transfer reaction has been reported between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.orgnih.gov This reaction, facilitated by a bifunctional thiourea (B124793) catalyst, proceeds under mild conditions to form complex adducts in good yields. beilstein-journals.orgbeilstein-archives.org
The general reactivity of the pyrrolidine-2,3-dione scaffold is also demonstrated in biocatalytic stereoselective syntheses. For example, a laccase-catalyzed oxidation of catechols to ortho-quinones is followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, showcasing the nucleophilic character of the pyrrolone tautomer. rsc.org
| Pyrrolidine-2,3-dione Reactant | Nucleophile | Reaction Type | Catalyst/Conditions | Product | Reference |
| 4-Arylidenepyrrolidine-2,3-diones | α-Nitroketones | Michael addition/Acyl transfer | Bifunctional thiourea | Acyl-transferred Michael adducts | beilstein-journals.orgnih.govbeilstein-archives.org |
| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | o-Quinones (from Catechols) | 1,4-Addition | Laccase (Novozym 51003) | Highly functionalized pyrrolidine-2,3-diones | rsc.org |
This table presents examples of reactions involving non-amine nucleophiles with the pyrrolidine-2,3-dione system.
Electrophilic Reactivity of 4,4-Dimethylpyrrolidine-2,3-dione
The pyrrolidine-2,3-dione scaffold can also act as a nucleophile, undergoing reactions with various electrophiles. researchtrends.net The nitrogen atom of the lactam can be alkylated, and the α-carbon position can be halogenated. uitm.edu.myuitm.edu.my
N-alkylation is a common reaction for related succinimide (B58015) (pyrrolidine-2,5-dione) structures. For example, pyrrolidine-2,5-dione can be N-alkylated with various tosylates in the presence of a base like potassium carbonate in DMF. tandfonline.com This suggests that the nitrogen of this compound would similarly react with electrophilic alkylating agents. Additionally, chemical transformations reported for pyrrolidine-2,3-dione intermediates include O-protection, indicating that the enol tautomer can react with electrophiles at the oxygen atom. uitm.edu.myuitm.edu.my
Tautomeric Equilibria and Their Mechanistic Implications within the Pyrrolidine-2,3-dione Scaffold
Tautomerism is a key feature of the pyrrolidine-2,3-dione system, significantly influencing its reactivity. The scaffold can exist in several tautomeric forms, primarily the diketo form and various enol forms. researchtrends.net Computational studies and experimental data for related systems show that the enol form is often energetically more favorable. beilstein-journals.orgresearchgate.net
Specifically, 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives have been shown to exist in an enamine form, which is stabilized by the formation of an intramolecular hydrogen bond. beilstein-journals.org The equilibrium between these tautomers has mechanistic implications. For instance, the nucleophilic reactions at the C-3 position often proceed via the enol or enamine tautomer. The keto-enol equilibrium can be influenced by solvent, with hydrogen-bond accepting solvents potentially favoring the enol form. beilstein-journals.org In related indole-2,3-dione (isatin) systems, a lactam-lactim tautomerism is also observed, which affects the electronic properties and reactivity of the molecule. mdpi.com
Ring-Opening and Ring-Contraction Transformations
The pyrrolidine-2,3-dione ring is susceptible to both ring-opening and ring-contraction reactions under specific conditions. These transformations provide pathways to different heterocyclic structures or acyclic compounds.
A notable ring-contraction reaction involves the treatment of pyrrolidine-2,3-diones with sodium periodate, which results in the formation of β-lactams. researchgate.net This transformation indicates a rearrangement where the five-membered ring contracts to a four-membered ring.
Conversely, oxidative ring-opening of 4-allylpyrrolidine-2,3-diones can be achieved using reagents like sodium hydroxide (B78521) and hydrogen peroxide. nih.gov This reaction cleaves the ring to furnish β-amino acids, demonstrating a method to convert the cyclic scaffold into a functionalized acyclic product. nih.gov Hydrolysis is another documented ring-opening pathway for these systems. researchtrends.netdiva-portal.org
| Starting Material (Pyrrolidine-2,3-dione derivative) | Reagents | Transformation | Product | Reference |
| Pyrrolidine-2,3-diones (25a, 25b) | Sodium periodate | Ring Contraction | β-Lactams (26a, 26b) | researchgate.net |
| 4-Allylpyrrolidine-2,3-diones | 1 M NaOH, 30% H₂O₂ | Oxidative Ring Opening | β-Amino acids | nih.gov |
| 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one | 12M HCl, Acetic Acid | Hydrolysis | 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione | diva-portal.org |
This table highlights key ring-opening and ring-contraction reactions of the pyrrolidine-2,3-dione scaffold.
Radical and Pericyclic Reactions of Pyrrolidine-2,3-diones
The involvement of pyrrolidine-2,3-diones in pericyclic reactions, particularly cycloadditions, has been documented. researchtrends.net These reactions are powerful tools for constructing complex polycyclic systems. msu.edu
Fused 1H-pyrrole-2,3-diones can participate as heterodienes in [4+2]-cycloaddition (Diels-Alder) reactions with electron-rich dienophiles like vinyl acetate (B1210297) and styrene. mdpi.com This reactivity allows for the rapid construction of diverse, angularly annelated polycyclic scaffolds. mdpi.com Palladium-catalyzed asymmetric [4+2] cycloaddition reactions have also been developed using pyrrolidone-derived enones to produce chiral spirocyclic systems. bohrium.com
Furthermore, the pyrrolidine (B122466) ring itself is a common target in [3+2] cycloaddition reactions using azomethine ylides, which are considered a type of 1,3-dipolar cycloaddition, a subset of pericyclic reactions. mdpi.com While often used to construct the pyrrolidine ring, these reactions highlight the compatibility of the heterocyclic system with pericyclic reaction conditions. mdpi.com Reports on purely radical-based reactions for this specific scaffold are less common, though photocatalyzed reductions of related maleimides, which may involve radical intermediates, have been studied. nih.gov
Mechanistic Investigations through Computational Chemistry
Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reactions that are often difficult to probe experimentally. For pyrrolidine-based structures, these methods have been successfully applied to understand reaction energetics and transition state geometries.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
For instance, computational modeling of the interaction between chiral modifiers and substrates like 1-ethyl-4,4-dimethyl-pyrrolidin-2,3,5-trione has been performed using DFT with the BLYP functional. conicet.gov.ar Such studies optimize the geometry of reactant-modifier complexes and calculate their binding energies to predict enantiomeric excess. conicet.gov.ar The inclusion of solvent effects, often through models like the Conductor-like Screening Model (COSMO), is critical for obtaining results that correlate well with experimental observations. conicet.gov.ar
In a hypothetical DFT study of a reaction involving this compound, the first step would be to model the ground state geometries of the reactants. The presence of the gem-dimethyl group at the C4 position is known to induce chair-like distortions in the pyrrolidine ring, a structural feature that would be accurately captured by DFT calculations. From these starting geometries, potential reaction pathways would be explored by mapping the potential energy surface. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The energy of each stationary point (reactants, intermediates, transition states, and products) is calculated, providing the thermodynamic and kinetic profile of the reaction. For example, DFT studies on related indole-2,3-dione systems have been used to calculate key electronic properties such as HOMO-LUMO gaps, which are indicative of the molecule's reactivity.
A typical output of such a study would include the relative energies of different reaction pathways, allowing for the determination of the most favorable route.
Table 1: Illustrative Energetic Data from DFT Calculations on a Related Pyrrolidinetrione System
| Complex/State | Solvent | Calculated Binding Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
| (R)-(-)-aminoindane / 1-ethyl-4,4-dimethyl-pyrrolidin-2,3,5-trione | Toluene (B28343) | -4.120 | 66.55 (R) |
| (S)-(+)-aminoindane / 1-ethyl-4,4-dimethyl-pyrrolidin-2,3,5-trione | Toluene | -3.170 | 66.55 (R) |
This table is illustrative and based on data for a structurally related compound to demonstrate the type of information generated by DFT studies. conicet.gov.ar
Transition State Analysis and Reaction Coordinate Determination
The identification and characterization of transition states are paramount in understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate and its structure reveals the geometric arrangement of atoms as they transform from reactants to products.
Computational chemists locate transition states using various algorithms that search for a first-order saddle point on the potential energy surface. Once a candidate transition state structure is found, a vibrational frequency analysis is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
For pyrrolidine systems, such as in proline-catalyzed aldol (B89426) reactions, DFT has been used to analyze the transition states to explain the origins of stereoselectivity. researchgate.net The analysis focuses on subtle structural differences in the transition states, such as ring puckering and key intermolecular distances, which can dictate the stereochemical outcome of the reaction. researchgate.net The reaction coordinate, also known as the intrinsic reaction coordinate (IRC), is then calculated to confirm that the identified transition state indeed connects the desired reactants and products. The IRC calculation maps the minimum energy path downhill from the transition state to the corresponding reactant and product, providing a detailed visualization of the reaction mechanism.
In the context of this compound, transition state analysis would be crucial for understanding reactions such as enolization, aldol condensations, or nucleophilic additions to the ketone functionalities. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and provide insights into the factors controlling any observed stereoselectivity.
Advanced Structural Elucidation and Computational Studies of 4,4 Dimethylpyrrolidine 2,3 Dione Systems
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic techniques have been instrumental in delineating the precise structural features of 4,4-dimethylpyrrolidine-2,3-dione and its derivatives.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrolidine-2,3-dione (B1313883) Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂ | 4.46 (s, 4H) | 49.5 |
| CH₃ (carbamate) | 1.57 (s, 18H) | 27.9 |
| CO (lactam) | 164.6 | |
| CO (carbamate) | 149.5 | |
| C (carbamate) | 85.0 |
Data adapted from a study on a related diketopiperazine derivative undergoing ring contraction to a pyrrolidine-2,4-dione (B1332186). wiley-vch.de
Advanced Mass Spectrometry Techniques for Structural Confirmation
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), have been essential for validating the molecular formula of this compound and its derivatives. Techniques like Fast Atom Bombardment (FAB+) and Electrospray Ionization (ESI) have been utilized to determine the exact mass of the molecular ion, which is then compared with the calculated mass to confirm the elemental composition. wiley-vch.de Fragmentation patterns observed in the mass spectra can provide further structural information. For example, the loss of specific groups, such as carbon monoxide (CO), can be identified, aiding in the structural elucidation.
Table 2: High-Resolution Mass Spectrometry Data for a Pyrrolidine-2,4-dione Derivative
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 315.1556 | 315.1554 |
Data from a related pyrrolidine-2,4-dione derivative. wiley-vch.de
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The IR spectrum of related pyrrolidinediones typically shows characteristic absorption bands for the carbonyl (C=O) and N-H functional groups. For instance, in a study of 1,3-dibenzoyl-3,5-dimethylpyrrolidine-2,4-dione, the IR spectrum showed strong absorption bands at 1784 cm⁻¹ and 1745 cm⁻¹ corresponding to the carbonyl stretching vibrations, and a band at 3258 cm⁻¹ for the N-H stretch. rsc.org Raman spectroscopy can offer complementary information, particularly for non-polar bonds. rsc.org
Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination
Computational Chemistry for Electronic and Molecular Structure
Computational chemistry provides a theoretical framework to understand the electronic and molecular properties of compounds like this compound.
Quantum Chemical Calculations of Electronic Distribution and Bonding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to investigate the electronic structure, bonding, and reactivity of pyrrolidinedione systems. rsc.org These calculations can provide insights into properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. For a related indole-2,3-dione derivative, DFT calculations indicated a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. Such calculations also allow for the determination of electronic properties like dipole moments and partial charges on atoms, which can help in understanding intermolecular interactions. For instance, in a related system, the calculated dipole moment was 5.61 Debye.
Table 3: Calculated Electronic Properties for a Related Indole-2,3-dione Derivative
| Property | Value |
| HOMO energy | -6.3 eV |
| LUMO energy | -2.1 eV |
| Dipole moment | 5.6 Debye |
| Partial charge on O2 | -0.48 e |
Data from a related indole-2,3-dione derivative.
Applications of 4,4 Dimethylpyrrolidine 2,3 Dione As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds
The pyrrolidine-2,3-dione (B1313883) core is a foundational element for the synthesis of more elaborate heterocyclic systems. The strategic placement of reactive carbonyl groups allows for its elaboration into a variety of complex molecular architectures.
Pyrrolizidine (B1209537) alkaloids are a class of natural products characterized by a bicyclic structure formed from two fused five-membered rings with a nitrogen atom at the bridgehead. nih.gov These compounds are biosynthesized in plants from polyamines, which undergo cyclization to form the characteristic necine base. nih.gov While a direct, linear synthesis of complex pyrrolizidine alkaloids from 4,4-dimethylpyrrolidine-2,3-dione is not the common pathway, this and similar pyrrolidine (B122466) scaffolds serve as crucial building blocks for creating analogs and derivatives of these natural products. The inherent pyrrolidine structure provides a ready-made five-membered nitrogen-containing ring, which can be further elaborated and cyclized to achieve the desired bicyclic alkaloid core. Synthetic strategies often focus on building the second ring onto a pre-existing pyrrolidine derivative.
The reactivity of the pyrrolidine-2,3-dione moiety makes it an excellent candidate for cycloaddition reactions to build fused ring systems. Research has demonstrated that related scaffolds can undergo catalyzed cycloaddition reactions to produce complex oligomeric structures. For instance, the reaction of polycyclic 1,2-dithiolethiones with maleimides, which share a similar dione (B5365651) structure within a five-membered ring, leads to the formation of pyrrolidine-fused 1,3-dithiolane (B1216140) oligomers. nih.gov This type of reaction highlights the potential for this compound to act as a dienophile or participate in other pericyclic reactions, allowing for its direct integration into larger, polycyclic, and structurally unique frameworks. nih.gov
Precursor for Advanced Organic Transformations
Beyond its role in building heterocyclic cores, this compound is a precursor for a range of advanced organic transformations that modify its fundamental structure to generate novel functional groups and molecular arrangements.
One of the most powerful applications of substituted pyrrolidine-2,3-diones is their conversion into novel β-amino acids. nih.gov β-Amino acids are important structural motifs in many natural products and pharmaceuticals. A facile, one-step method has been developed for this conversion from highly substituted pyrrolidine-2,3-diones. nih.govresearchgate.net This transformation provides access to valuable β-amino acids that are not readily accessible through other synthetic routes. nih.gov The process is noted for being operationally simple and highly diastereoselective, making it a valuable tool in medicinal chemistry and materials science. nih.govresearchgate.net
Table 1: Transformation of Substituted Pyrrolidinones to β-Amino Acids
| Starting Material | Key Transformation | Product | Significance |
|---|---|---|---|
| Densely functionalized pyrrolidinone | One-step conversion | Novel β-amino acid | Provides access to valuable and not readily accessible molecular architectures. nih.gov |
The pyrrolidine-2,3-dione ring can be selectively functionalized at its reactive sites, particularly the C3 carbonyl group. This position is susceptible to nucleophilic attack, enabling the introduction of a wide variety of substituents. A notable example is a one-pot, three-component cyclization/allylation reaction, which functionalizes the ring at this position. nih.gov This is followed by a Claisen rearrangement to create densely functionalized pyrrolidinone products. nih.govresearchgate.net This ability to precisely modify the scaffold at specific positions is crucial for building molecular complexity and tailoring the properties of the final product.
Table 2: Key Functionalization Reactions
| Reaction Type | Position | Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclization/Allylation | C3 | Three-component, one-pot | Densely functionalized pyrrolidinone product. nih.gov |
Role in Stereoselective Synthesis of Chiral Molecules
The synthesis of molecules with specific three-dimensional arrangements is a central goal of modern organic chemistry. The rigid structure of the this compound ring and its potential for controlled functionalization make it an excellent platform for stereoselective synthesis.
A significant breakthrough has been the development of an exquisitely diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. nih.gov This method involves a mild, one-pot reaction that proceeds via a three-component cyclization/allylation followed by a Claisen rearrangement. nih.govresearchgate.net This sequence not only builds a complex molecule efficiently but also establishes a new all-carbon quaternary stereocenter with high selectivity. nih.gov The presence of the gem-dimethyl group at the C4 position is integral to this process, as it helps direct the stereochemical outcome of subsequent reactions. The ability to perform such transformations provides a reliable pathway to valuable chiral heterocyclic scaffolds and β-amino acids on a gram scale, which are of significant interest in drug discovery and development. nih.govresearchgate.net
Development of Novel Reaction Methodologies and Synthetic Strategies
The unique structural features of this compound, particularly the presence of two distinct carbonyl groups and an adjacent reactive methylene (B1212753) position, make it an exceptionally versatile building block in organic synthesis. Researchers have leveraged this reactivity to develop novel reaction methodologies and synthetic strategies, primarily focusing on its application in multicomponent reactions and cycloadditions to construct complex heterocyclic systems.
Multicomponent Reactions for Spiro-Annulated Heterocycles
One of the most elegant strategies employing pyrrolidine-2,3-diones is their use in multicomponent reactions (MCRs) to generate molecular diversity from simple starting materials in a single step. A notable application is the synthesis of spiro-annulated polyhydroquinolines and 1,4-dihydropyridines, which are scaffolds of significant interest in medicinal chemistry.
In a key study, researchers developed a three-component reaction involving 1H-pyrrole-2,3-diones, malononitrile, and various enamines (such as aminocyclohexenones) researchgate.net. This reaction, typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), proceeds efficiently to afford spiro[pyrrolidine-3,4'-quinoline] or spiro[pyrrolidine-3,4'-dihydropyridine] derivatives. The core of this strategy lies in the initial Knoevenagel condensation of the pyrrolidine-2,3-dione with malononitrile, followed by a Michael addition of the enamine and subsequent intramolecular cyclization. This methodology provides a direct route to densely functionalized, sterically complex spirocyclic systems that would be challenging to assemble through traditional multi-step synthesis. The reaction has been shown to be effective with a range of substituted pyrrole-2,3-diones and enamines, highlighting its versatility.
Below is a table summarizing a representative multicomponent reaction for the synthesis of spiro-annulated dihydropyridines.
Table 1: DMAP-Catalyzed Three-Component Synthesis of Spiro-Annulated 1,4-Dihydropyridines
| Pyrrole-2,3-dione Reactant | Enamine Reactant | Other Reactants | Catalyst | Product Type | Yield |
|---|---|---|---|---|---|
| 1-Aryl-1H-pyrrole-2,3-dione | 3-Amino-5,5-dimethylcyclohex-2-en-1-one | Malononitrile | DMAP | Spiro[polyhydroquinoline-4,3'-pyrrolidine] | Good |
| 1-Benzyl-1H-pyrrole-2,3-dione | 3-Aminocyclohex-2-en-1-one | Malononitrile | DMAP | Spiro[polyhydroquinoline-4,3'-pyrrolidine] | Moderate |
Hetero-Diels-Alder Cycloaddition Strategies
The pyrrolidine-2,3-dione scaffold has also been exploited as a reactive heterodienic system in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. This strategy offers a powerful method for the construction of novel fused heterocyclic frameworks. Specifically, 4-acyl-1H-pyrrole-2,3-diones have been shown to function as effective oxa-1,3-dienes.
In these reactions, the enone system within the 4-acyl-pyrrolidine-2,3-dione acts as the four-electron component. When reacted with electron-rich dienophiles, such as enamines or ynamines, it undergoes a cycloaddition to form pyran-fused pyrrolidine derivatives. A more recent development involves the use of cyanamides as the two-electron component nih.gov. This reaction leads to the formation of unique 4H-1,3-oxazine-fused systems. The reaction is believed to proceed via a concerted or stepwise [4+2] cycloaddition pathway, where the cyanamide (B42294) acts as the dienophile, reacting across the oxa-diene system of the pyrrolidine-2,3-dione. This approach represents a divergent strategy for creating skeletally diverse, alkaloid-like molecules from a common precursor nih.gov.
Condensation Reactions as a Gateway to Functionalized Derivatives
The C3-carbonyl group of this compound is highly electrophilic and serves as a key reaction site for the development of new synthetic methods. Condensation reactions with various primary amines lead to the formation of 3-(alkylamino)methylene-pyrrolidine-2,3-dione derivatives researchgate.net. These resulting enamines are versatile synthetic intermediates.
The general mechanism for this transformation involves the nucleophilic attack of the primary amine on the C3-carbonyl, followed by dehydration to form the C=N double bond, which exists in conjugation with the remaining C2-carbonyl group libretexts.orglibretexts.org. The stability and reactivity of these enamine products make them valuable precursors for further synthetic elaborations, including N-alkylation, cycloaddition, and metal-catalyzed cross-coupling reactions, thereby opening avenues to a wide array of novel heterocyclic structures. The synthesis of pyrrolidine-2,3-diones themselves often relies on a condensation strategy, reacting pyruvic acids with aldehydes and amines in a one-pot procedure researchgate.net.
Future Directions and Emerging Research Avenues in 4,4 Dimethylpyrrolidine 2,3 Dione Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 4,4-Dimethylpyrrolidine-2,3-dione, future research will likely focus on creating novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. Current syntheses often involve multi-step procedures. nih.gov Future endeavors could explore one-pot reactions and multicomponent reactions (MCRs) to streamline the synthesis and reduce waste. nih.govbeilstein-journals.org The use of alternative and more sustainable solvents, such as ethanol, has already shown promise in increasing product yields for related pyrrolidine-2,3-diones. beilstein-journals.org
Furthermore, the exploration of catalytic methods, including biocatalysis and mechanochemistry, could offer elegant and sustainable alternatives to traditional synthetic protocols. researchgate.net For instance, enzyme-catalyzed reactions could provide high stereoselectivity under mild conditions, while mechanochemical synthesis could reduce or eliminate the need for solvents.
Advanced Mechanistic Studies Utilizing Modern Analytical Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research should leverage modern analytical techniques to conduct in-depth mechanistic studies of reactions involving this compound. science.gov Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide real-time monitoring of reaction progress and help identify transient intermediates. science.govresearchgate.net
Computational methods, such as density functional theory (DFT) calculations, will also be instrumental in elucidating reaction pathways and transition states. beilstein-journals.orgnih.gov These theoretical studies, when combined with experimental data, can offer a comprehensive picture of the reaction landscape, enabling chemists to rationally design more efficient and selective transformations. For example, computational studies have been successfully used to explain the reaction mechanism between 3-pyrrolin-2-one derivatives and amines. beilstein-journals.org
Development of Catalytic Asymmetric Syntheses
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The development of catalytic asymmetric methods for the synthesis of chiral derivatives of this compound is a significant and largely unexplored research area. Chiral organocatalysts, such as bifunctional thioureas, have shown great promise in the asymmetric synthesis of other heterocyclic compounds and could be adapted for this purpose. nih.gov
Future work could focus on designing novel chiral catalysts, including metal-based and organocatalysts, that can effectively control the stereochemistry of reactions involving the this compound scaffold. nih.govnih.gov The development of diastereoselective rearrangements, such as the Claisen rearrangement of allyloxy-pyrrol-2-one derivatives, has already demonstrated a pathway to creating quaternary stereocenters in related systems. nih.gov
Integration into Supramolecular Architectures and Materials Science
The unique structural and electronic properties of this compound make it an attractive building block for supramolecular chemistry and materials science. amu.edu.pljcsp.org.pk Future research could explore the incorporation of this moiety into larger, more complex architectures such as polymers, gels, and metal-organic frameworks (MOFs). The ability of the dione (B5365651) functionality to participate in hydrogen bonding and other non-covalent interactions could be harnessed to direct the self-assembly of these materials. researchgate.net
The resulting materials could exhibit interesting properties with potential applications in areas such as sensing, catalysis, and drug delivery. For instance, polymers incorporating the this compound unit might display unique thermal or mechanical properties.
Applications in Chemical Biology Tool Development
Chemical biology relies on the use of small molecules to probe and manipulate biological processes. The this compound scaffold holds potential for the development of novel chemical biology tools. nih.govnih.gov Its relatively simple structure allows for facile chemical modification, enabling the attachment of reporter groups such as fluorophores or biotin (B1667282) for visualization and affinity-based pulldown experiments. nih.govsigmaaldrich.com
Furthermore, libraries of this compound derivatives could be synthesized and screened for biological activity. nih.gov This could lead to the discovery of new probes for studying specific enzymes or receptors, or even new lead compounds for drug discovery. The development of photoreactive stereoprobes from diverse chemical scaffolds has already proven to be a powerful approach for exploring small molecule-protein interactions. nih.gov
Q & A
Q. What are the optimal synthetic conditions for preparing 4,4-dimethylpyrrolidine-2,3-dione derivatives?
Ethanol has been identified as the optimal solvent for synthesizing pyrrolidine-2,3-dione derivatives via enamine formation with aliphatic amines. This method avoids side reactions observed with glacial acetic acid and achieves yields exceeding 85%. Reaction parameters include reflux conditions (78°C for ethanol) and stoichiometric amine ratios (1:1.2 for substrate:amine). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How can the structure of this compound derivatives be rigorously characterized?
A combination of spectroscopic and crystallographic techniques is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to resolve methyl group signals (δ ≈ 1.4–1.6 ppm for C4-methyls) and carbonyl resonances (δ ≈ 170–180 ppm).
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and substituent positioning, particularly for trisubstituted derivatives (e.g., 1,4,5-trisubstituted analogs) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What analytical standards and protocols are recommended for quantifying this compound in biological matrices?
Use HPLC with UV detection (λ = 210–230 nm) and a C18 reverse-phase column. Calibrate with certified reference standards (≥98% purity) prepared in acetonitrile/water (70:30 v/v). Validate recovery rates (>90%) via spiked samples and internal standardization (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of this compound synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model reaction pathways, such as the nucleophilic attack of methylamine on 3-pyrrolin-2-one derivatives. Key steps include:
Q. How can contradictions between experimental and computational data be resolved?
Discrepancies in reaction yields or stereochemical outcomes often arise from unaccounted solvent dynamics or crystal packing effects. Mitigation strategies include:
- Microscopic Solvation Models : Incorporate explicit solvent molecules in DFT calculations.
- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets (e.g., synchrotron sources) to resolve ambiguities.
- Kinetic Isotope Effects : Validate mechanistic hypotheses using deuterated substrates .
Q. What biological roles does this compound play in microbial systems?
Derivatives like premycofactocin (5-(4-hydroxybenzyl)-4,4-dimethylpyrrolidine-2,3-dione) act as redox coenzymes in Mycobacterium smegmatis. They facilitate carveol oxidation via hydride transfer mechanisms. Experimental validation involves:
- Enzyme Assays : Monitor NAD⁺/NADH cycling in the presence of carveol and purified dehydrogenases.
- Gene Knockout Studies : Compare metabolic flux in wild-type vs. premycofactocin-deficient strains .
Q. What alternative synthetic routes exist for this compound derivatives?
A novel one-pot method involves reacting 3-substituted coumarins with nitromethane under acidic conditions (e.g., HCl/EtOH, 60°C). This cascade reaction proceeds via Michael addition and Nef rearrangement, yielding 1-hydroxypyrrolidine-2,5-diones. Optimize by varying substituents (e.g., electron-withdrawing groups on coumarins) to modulate ring strain and reaction rates .
Methodological Recommendations
- Data Reproducibility : Document solvent purity, temperature gradients, and catalyst lot numbers to minimize batch-to-batch variability.
- Safety Protocols : Use fume hoods for amine handling and avoid prolonged exposure to pyrrolidine-2,3-dione vapors (potential irritants) .
- Open Science Practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) and computational models in public repositories (e.g., Zenodo).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
